Azathioprine is a purine analog with immunosuppressive effects. It serves as a prodrug for 6-mercaptopurine, which alters purine processing and DNA synthesis, interfering with the proliferation of lymphocytes and other myeloid cells. Its immunomodulating actions are used to benefit inflammatory bowel disease, as well as a wide range of additional diseases with immunological or autoimmunological components, including rheumatoid arthritis and lupus nephritis.
Azathioprine is a potentially useful antileukaemic drug, with immunosuppressive action, which is administered orally or by I.V route. It is widely used to treat a variety of auto-immune disorders and also has a marked effect on T-lymphocytes and suppresses cell mediated immunity.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Azathioprine is a purine analogue with cytotoxic and immunosuppressive activity. Azathioprine is a prodrug that is converted by hepatic xanthine oxidase to its active metabolite 6-mercaptopurine (6-MP). 6-MP is further metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into 6-thioguanosine-5'-phosphate (6-thio-GMP) and 6-thioinosine monophosphate (6-thio-IMP), both inhibit nucleotide conversions and de novo purine synthesis. This leads to inhibition of DNA, RNA, and protein synthesis. As a result, cell proliferation may be inhibited, particularly in lymphocytes and leukocytes.
Azathioprine is a purine analogue and prodrug of mercaptopurine that is used as an immunosuppressive agent in organ transplantation to prevent rejection and in autoimmune diseases as a corticosteroid sparing agent. Azathioprine is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels during therapy and with rare instances of acute, cholestatic liver injury and, with long term use, noncirrhotic portal hypertension as a result of nodular regenerative hyperplasia or sinusoidal obstruction syndrome.
Azathioprine, also known as imuran or azasan, belongs to the class of organic compounds known as diarylthioethers. These are organosulfur compounds containing a thioether group that is substituted by two aryl groups. Azathioprine is a drug which is used for use in rheumatoid arthritis, preventing renal transplant rejection, crohn's disease, and colitis. Azathioprine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Azathioprine has been detected in multiple biofluids, such as urine and blood. Within the cell, azathioprine is primarily located in the cytoplasm. In humans, azathioprine is involved in the azathioprine action pathway and the azathioprine metabolism pathway. Azathioprine is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.